molecular formula C17H24ClN2O3P B12539815 Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate CAS No. 141931-33-1

Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate

Katalognummer: B12539815
CAS-Nummer: 141931-33-1
Molekulargewicht: 370.8 g/mol
InChI-Schlüssel: ZIGQYQYOMYQNHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate is a chemical compound that features a phosphoryl group bonded to two piperidine rings and a 3-chlorobenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of di(piperidin-1-yl)phosphoryl 3-chlorobenzoate typically involves the reaction of phosphoryl chloride with piperidine and 3-chlorobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

POCl3+2C5H11N+C7H4ClCOOH(C5H11N)2POC7H4ClCOO+3HCl\text{POCl}_3 + 2 \text{C}_5\text{H}_{11}\text{N} + \text{C}_7\text{H}_4\text{Cl}\text{COOH} \rightarrow \text{(C}_5\text{H}_{11}\text{N})_2\text{PO}\text{C}_7\text{H}_4\text{Cl}\text{COO} + 3 \text{HCl} POCl3​+2C5​H11​N+C7​H4​ClCOOH→(C5​H11​N)2​POC7​H4​ClCOO+3HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce piperidine-containing alcohols.

Wissenschaftliche Forschungsanwendungen

Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of di(piperidin-1-yl)phosphoryl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Di(piperidin-1-yl)phosphoryl benzoate
  • Di(piperidin-1-yl)phosphoryl 4-chlorobenzoate
  • Di(morpholin-1-yl)phosphoryl 3-chlorobenzoate

Uniqueness

Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate is unique due to the presence of both piperidine rings and the 3-chlorobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

141931-33-1

Molekularformel

C17H24ClN2O3P

Molekulargewicht

370.8 g/mol

IUPAC-Name

di(piperidin-1-yl)phosphoryl 3-chlorobenzoate

InChI

InChI=1S/C17H24ClN2O3P/c18-16-9-7-8-15(14-16)17(21)23-24(22,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2

InChI-Schlüssel

ZIGQYQYOMYQNHV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)P(=O)(N2CCCCC2)OC(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.